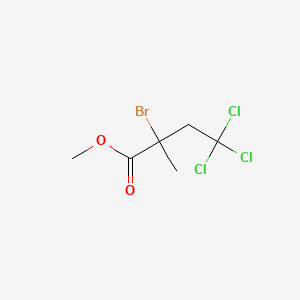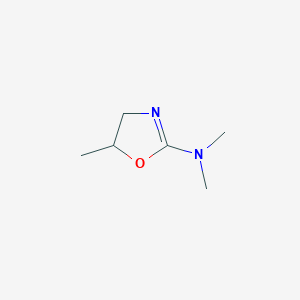![molecular formula C8H9ClO B14429033 Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride CAS No. 78293-66-0](/img/structure/B14429033.png)
Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexene ring. This compound is of interest in organic chemistry due to its strained ring system and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride typically involves the reaction of Bicyclo[4.1.0]hept-2-ene with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:
Starting Material: Bicyclo[4.1.0]hept-2-ene.
Reagent: Thionyl chloride (SOCl₂).
Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction parameters. The use of automated systems can help in maintaining the desired temperature and pressure conditions, leading to higher yields and purity of the product.
化学反応の分析
Types of Reactions
Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The strained ring system can undergo addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Electrophiles: Halogens, acids.
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products Formed
Substitution Products: Amides, esters, thioesters.
Addition Products: Halogenated derivatives, hydroxylated derivatives.
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
科学的研究の応用
Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride involves its reactivity due to the strained ring system and the presence of the carbonyl chloride group. The compound can act as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with a different ring structure.
Cyclohexene: A monocyclic compound with similar reactivity.
Norbornene: A bicyclic compound with a similar strained ring system.
Uniqueness
Bicyclo[41
特性
CAS番号 |
78293-66-0 |
|---|---|
分子式 |
C8H9ClO |
分子量 |
156.61 g/mol |
IUPAC名 |
bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-8(10)7-5-3-1-2-4-6(5)7/h1,3,5-7H,2,4H2 |
InChIキー |
UYBYMHAPYOLDDB-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C2C(=O)Cl)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)
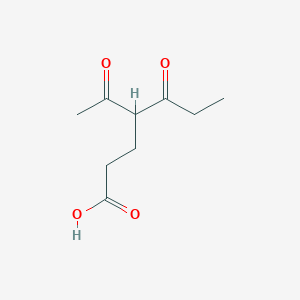
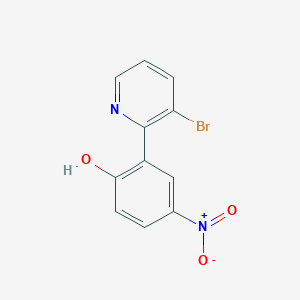
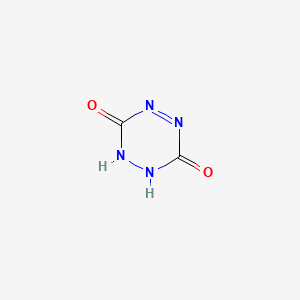
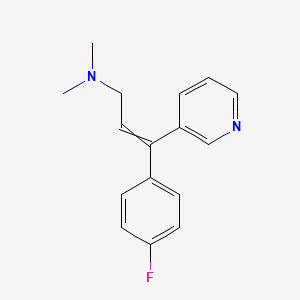
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)
![1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B14428988.png)

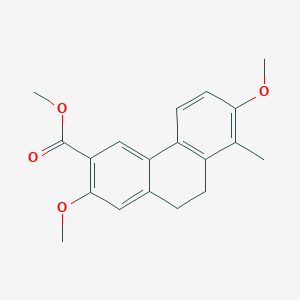

![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
